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Introduction
Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic

Lymphoma Kinase (ALK).[1][2][3] Originally developed by Ariad Pharmaceuticals, it is approved

for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Brigatinib

also demonstrates inhibitory activity against ROS proto-oncogene-1 (ROS1) and mutated forms

of the Epidermal Growth Factor Receptor (EGFR).[1][4] Its high efficacy extends to overcoming

resistance to first and second-generation ALK inhibitors, including activity against the

recalcitrant G1202R mutation.[2][5]

These application notes provide detailed protocols for in vitro cell-based assays to characterize

the activity of Brigatinib-13C6, a stable isotope-labeled internal standard, which is critical for

accurate quantification in drug development studies. The following sections detail the

mechanism of action, provide quantitative data on its inhibitory activity, and present step-by-

step protocols for key cellular assays.

Mechanism of Action
Brigatinib functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[6] In cancer

cells driven by ALK fusion proteins (e.g., EML4-ALK, NPM-ALK), constitutive activation of the

ALK kinase domain leads to autophosphorylation and subsequent activation of downstream

signaling pathways crucial for cell proliferation, survival, and differentiation.[7][8][9] Brigatinib
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effectively inhibits this autophosphorylation, thereby blocking the activation of key downstream

signaling proteins including STAT3, AKT, ERK1/2, and S6.[3][7] This inhibition of oncogenic

signaling ultimately leads to decreased cell proliferation and tumor growth.[7]

ALK Signaling Pathway Inhibition by Brigatinib
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Caption: Brigatinib inhibits ALK autophosphorylation, blocking downstream signaling pathways.
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Quantitative Data
The inhibitory activity of Brigatinib has been characterized across various cancer cell lines and

kinase assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of Brigatinib

Kinase Target IC50 (nmol/L)

ALK 0.6

ROS1 1.9

FLT3 2.1

IGF-1R 38

Insulin Receptor 262

EGFR (L858R) 1.5-2.1

EGFR (L858R/T790M) 29-160

Data compiled from multiple sources.[2][3][6][10]

Table 2: Cellular Anti-proliferative Activity of Brigatinib (GI50 values)
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Cell Line Cancer Type ALK Status GI50 (nmol/L)

Karpas-299
Anaplastic Large Cell

Lymphoma
NPM-ALK 4 - 31

SU-DHL-1
Anaplastic Large Cell

Lymphoma
NPM-ALK 4 - 31

H2228
Non-Small Cell Lung

Cancer
EML4-ALK 4 - 31

H3122
Non-Small Cell Lung

Cancer
EML4-ALK 4 - 31

CLB-BAR Neuroblastoma ALK Addicted 75.27 ± 8.89

CLB-GE Neuroblastoma ALK Addicted 100.00 ± 17.53

H358
Non-Small Cell Lung

Cancer
ALK-negative >1,000

Ba/F3 Pro-B ALK-negative >3,000

GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell

growth. Data compiled from multiple sources.[2][10][11][12]

Table 3: Brigatinib Activity Against Crizotinib-Resistant ALK Mutants

ALK Mutant IC50 (nmol/L)

C1156Y <50

I1171S/T <50

V1180L <50

L1196M (Gatekeeper) <50

G1202R <50

E1210K <50

G1269A <50
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Data indicates that Brigatinib maintains potent activity against a wide range of clinically

observed ALK resistance mutations.[2][10]

Experimental Protocols
Cell Proliferation Assay (MTS/CCK-8)
This protocol describes a method to determine the effect of Brigatinib-13C6 on the

proliferation of ALK-positive and ALK-negative cancer cell lines.
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Caption: Workflow for the cell proliferation (MTS/CCK-8) assay.
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ALK-positive cells (e.g., H3122, Karpas-299)

ALK-negative cells (e.g., H358)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Brigatinib-13C6 stock solution (e.g., 10 mM in DMSO)

96-well clear flat-bottom cell culture plates

MTS or CCK-8 reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Multichannel pipette

Plate reader

Cell Seeding:

Trypsinize and count cells.

Seed 1,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

Include wells with medium only for background control.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Drug Treatment:

Prepare serial dilutions of Brigatinib-13C6 in complete growth medium. A suggested

starting range is 0.1 nM to 10 µM.

Include a vehicle control (DMSO) at the same final concentration as the highest drug

concentration.

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions

to the respective wells.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
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MTS/CCK-8 Addition and Measurement:

Add 20 µL of MTS or CCK-8 reagent to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (medium only wells) from all other readings.

Normalize the data to the vehicle-treated control wells (representing 100% viability).

Plot the percentage of cell viability against the log concentration of Brigatinib-13C6.

Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs.

response -- variable slope) in a suitable software like GraphPad Prism.

Western Blot Analysis of ALK Phosphorylation and
Downstream Signaling
This protocol details the procedure to assess the inhibitory effect of Brigatinib-13C6 on the

phosphorylation of ALK and its downstream signaling proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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